Perphenazine-d4 is a deuterated form of perphenazine, a synthetic phenothiazine derivative. [, ] It is primarily utilized in scientific research as an analytical standard and internal standard in mass spectrometry and chromatography techniques. [, ] The use of deuterated compounds like perphenazine-d4 is crucial for accurate quantification of analytes in complex biological samples. This is because they exhibit similar chemical behavior to their non-deuterated counterparts but can be distinguished by their mass difference, allowing researchers to track and quantify the original compound. []
Perphenazine-d4 is a deuterated analog of perphenazine, which is a typical antipsychotic medication belonging to the phenothiazine class. It functions primarily as a dopamine antagonist, exhibiting significant antipsychotic and antiemetic properties. The compound is utilized in various scientific research applications, particularly in pharmacology and biochemistry, where it serves as an internal standard in mass spectrometry for quantifying perphenazine levels and studying its interactions with biological receptors .
Perphenazine-d4 is derived from perphenazine, which is synthesized through the condensation of 2-chlorophenothiazine and 1-(2-hydroxyethyl)piperazine. The classification of perphenazine-d4 falls under the categories of antipsychotic agents and phenothiazine derivatives, known for their diverse pharmacological effects, including sedation and antiemetic activity .
The synthesis of perphenazine-d4 involves specific chemical reactions that incorporate deuterium atoms into the molecular structure. The primary method includes:
Perphenazine-d4 undergoes several notable chemical reactions, including:
The major products from these reactions include sulfoxide derivatives from oxidation, amino derivatives from reduction, and halogenated or alkylated products from substitution reactions .
The mechanism of action for perphenazine-d4 primarily involves its role as a dopamine antagonist. It binds to dopamine receptors in the central nervous system, particularly D2 receptors, thereby inhibiting dopaminergic transmission. This action results in reduced symptoms of psychosis, including hallucinations and delusions.
Additionally, perphenazine-d4 has been studied for its interactions with serotonin receptors and other neurotransmitter systems, contributing to its therapeutic effects in managing psychiatric disorders .
Perphenazine-d4 exhibits several important physical and chemical properties:
These properties make perphenazine-d4 suitable for various analytical applications in research settings .
Perphenazine-d4 finds extensive applications across multiple scientific domains:
Perphenazine-d4, a deuterium-labeled analog of the typical antipsychotic perphenazine, possesses the molecular formula C₂₁H₂₂D₄ClN₃OS and a molecular weight of 407.99 g/mol (compared to 403.97 g/mol for non-deuterated perphenazine). This compound incorporates four deuterium atoms (²H or D) at specific positions on the phenothiazine ring system, precisely at carbons 1, 3, 7, and 9, as confirmed by its systematic name 2-[4-[3-(2-chloro-1,3,7,9-tetradeuteriophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol [2] [6]. The CAS Registry Number 155593-75-2 uniquely identifies this isotopologue.
Deuterium incorporation significantly alters physicochemical properties due to the increased atomic mass and stronger C-D bond (approximately 1-5 kJ/mol stronger than C-H) [1] [6]. This bond strength difference underlies the primary kinetic isotope effect, which reduces metabolic degradation rates at deuterated positions. Isotopic purity is critical for research applications; suppliers typically guarantee ≥95% chemical purity and ≥98% deuterium enrichment at designated positions, minimizing isotopic scrambling that could compromise tracer studies or quantitative analyses [2] [6].
Property | Perphenazine-d4 | Perphenazine |
---|---|---|
Molecular Formula | C₂₁H₂₂D₄ClN₃OS | C₂₁H₂₆ClN₃OS |
Molecular Weight (g/mol) | 407.99 | 403.97 |
CAS Number | 155593-75-2 | 58-39-9 |
Deuterium Positions | Phenothiazine 1,3,7,9 | N/A |
Isotopic Purity | ≥98 atom % D | N/A |
Chemical Purity | ≥95% (HPLC) | Pharmacopeial Standards |
Nuclear Magnetic Resonance (NMR) Spectroscopy:Deuterium substitution induces characteristic perturbations in NMR spectra. In ¹H-NMR, the most pronounced effect is the disappearance of signals corresponding to the deuterated aromatic protons (positions 1,3,7,9), confirmed by comparing spectra of perphenazine and Perphenazine-d4 [1] [6]. Residual solvent signals or impurities may appear, but advanced solvent suppression techniques mitigate this. Neighboring protons may exhibit subtle upfield shifts (0.01-0.05 ppm) due to reduced magnetic anisotropy from the lighter deuterium nucleus. Quantitative NMR (qNMR) leverages internal standards like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for precise concentration determination, relying on the direct proportionality between signal integral and nucleus concentration [7].
13C-NMR reveals isotopic shifts for deuterated carbons (typically 0.3-0.6 ppm upfield) and reduced signal intensity due to ¹J₍C,D₎ coupling (≈25 Hz), observable as peak broadening or satellite signals. Two-dimensional techniques (e.g., HSQC, HMBC) are indispensable for unambiguous assignment, particularly in complex matrices. For instance, HMBC correlations between the deuterated phenothiazine carbons and adjacent protons/heteroatoms confirm structural integrity [9] [10].
Proton/Carbon Position | Perphenazine-d4 (δ) | Perphenazine (δ) | Shift Change (Δδ) |
---|---|---|---|
H-1/H-3 (Aromatic) | Signal absent | ~6.8-7.0 | N/A |
H-4/H-8 (Aromatic) | ~6.85 | ~6.90 | ~0.05 upfield |
H-2 (Chloro-substituted) | Signal absent | ~7.15 | N/A |
C-1/C-3/C-7/C-9 | ~115.5* | ~116.1 | ~0.6 upfield |
*Predicted using computational methods (TPSS/pcSseg-1 level) [9].
Mass Spectrometry (MS):High-resolution mass spectrometry (HRMS) unequivocally confirms isotopic incorporation. Perphenazine-d4 exhibits a molecular ion cluster centered at m/z 407.99 [M]⁺, contrasting with 403.97 for perphenazine. The 4 Da mass difference corresponds to the four deuterium atoms. Tandem MS (MS/MS) reveals diagnostic fragmentation patterns:
Deuteration minimally alters steric bulk but significantly impacts electronic and vibrational properties. Key differences include:
Receptor Binding Affinities:Perphenazine potently inhibits dopamine D₂ (Kᵢ = 0.765 nM), serotonin 5-HT₂A (Kᵢ = 5.6 nM), and histamine H₁ receptors (Kᵢ = 8 nM) [1] [8]. Perphenazine-d4 exhibits identical in vitro binding profiles due to retention of the pharmacophore (piperazine-ethanol side chain and tricyclic ring geometry). Deuterium's similar van der Waals radius ensures no steric hindrance at binding sites. However, the stronger C-D bond can subtly alter association/dissociation kinetics, detectable via surface plasmon resonance (SPR) but rarely clinically significant in initial screens [1].
Metabolic Stability:The primary advantage of Perphenazine-d4 lies in altered metabolism. Cytochrome P450 enzymes (e.g., CYP2D6) oxidize aromatic rings. Deuteration at positions 1,3,7,9 impedes this via the kinetic isotope effect (KIE), slowing C-H (C-D) bond cleavage. Studies using liver microsomes show reduced formation rates of hydroxylated metabolites (e.g., 7-hydroxyperphenazine) compared to non-deuterated perphenazine. This enhances plasma half-life in pharmacokinetic studies, making Perphenazine-d4 invaluable as an internal standard in LC-MS/MS bioanalysis to correct for extraction efficiency and ion suppression [1] [6].
Spectroscopic Signatures:Infrared (IR) spectroscopy reveals a C-D stretching band at ~2200 cm⁻¹, absent in non-deuterated perphenazine, while C-H stretches near 3000 cm⁻¹ show reduced intensity. UV-Vis spectra remain nearly identical due to minimal electronic perturbation of the chromophore (phenothiazine π-system) [1].
Property | Perphenazine-d4 | Perphenazine | Analytical Significance |
---|---|---|---|
Dopamine D₂ Kᵢ (nM) | 0.765 (identical within assay error) | 0.765 | Confirms bioequivalence for tracer studies |
5-HT₂A Kᵢ (nM) | 5.6 | 5.6 | Unchanged target engagement |
Major Metabolic Pathway | Slowed aromatic hydroxylation | Rapid aromatic hydroxylation | Enhanced MS internal standard stability |
C-D Stretch (IR) | ~2200 cm⁻¹ | Absent | Confirmatory identity test |
LC-MS Retention Time | Identical to non-deuterated | Reference | Co-elution enables matrix effect compensation |
This rigorous characterization establishes Perphenazine-d4 as a chemically defined, stable isotopologue essential for precise analytical methodologies in neuropharmacology research. Its structural fidelity ensures biological relevance, while isotopic labeling provides unmatched utility in mass spectrometry and metabolic studies.
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7